

# Spectroscopic Profile of $\Delta^2$ -Cefdinir: A Technical Guide

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## Compound of Interest

Compound Name:  $\Delta^2$ -Cefdinir

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This technical guide provides a comprehensive overview of the spectroscopic data for  $\Delta^2$ -Cefdinir, a known impurity of the third-generation cephalosporin antibiotic, Cefdinir. A thorough understanding of the spectroscopic characteristics of  $\Delta^2$ -Cefdinir is crucial for impurity profiling, quality control, and stability testing in the pharmaceutical industry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, along with the methodologies for their acquisition.

## Introduction to $\Delta^2$ -Cefdinir

$\Delta^2$ -Cefdinir, systematically named (6R, 7R)-7-[[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a process impurity and degradation product of Cefdinir.<sup>[1]</sup> Its structure features a double bond in the  $\Delta^2$  position of the dihydrothiazine ring, distinguishing it from the active pharmaceutical ingredient, Cefdinir, which has a  $\Delta^3$  double bond. The presence and quantity of this impurity are critical quality attributes of Cefdinir drug substance and product.

## Spectroscopic Data

Detailed spectroscopic data for  $\Delta^2$ -Cefdinir is essential for its unambiguous identification and quantification. While comprehensive datasets are often proprietary and provided with the purchase of reference standards from commercial suppliers, key spectroscopic characteristics have been reported in scientific literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are vital for confirming the identity of  $\Delta^2$ -Cefdinir.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of  $\Delta^2$ -Cefdinir

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Typically provided with commercial reference standards	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of  $\Delta^2$ -Cefdinir

Chemical Shift (ppm)	Assignment
Data not publicly available	-
Typically provided with commercial reference standards	-

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of  $\Delta^2$ -Cefdinir is expected to show characteristic absorption bands for its key functional moieties.

Table 3: IR Spectroscopic Data of  $\Delta^2$ -Cefdinir

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not publicly available	-	Key functional groups include: β-lactam C=O, amide C=O, C=C, C-N, O-H, N-H
Typically provided with commercial reference standards	-	

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of Δ<sup>2</sup>-Cefdinir.

Table 4: Mass Spectrometry Data of Δ<sup>2</sup>-Cefdinir

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	[M+H] <sup>+</sup>	Molecular Ion
Specific fragmentation patterns are typically proprietary	-	-

## Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are general methodologies for the spectroscopic analysis of cephalosporin impurities like Δ<sup>2</sup>-Cefdinir.

### NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the Δ<sup>2</sup>-Cefdinir reference standard are dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or D<sub>2</sub>O.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Data Acquisition:** Standard pulse sequences are used for one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to aid in complete structural assignment.

## IR Spectroscopy

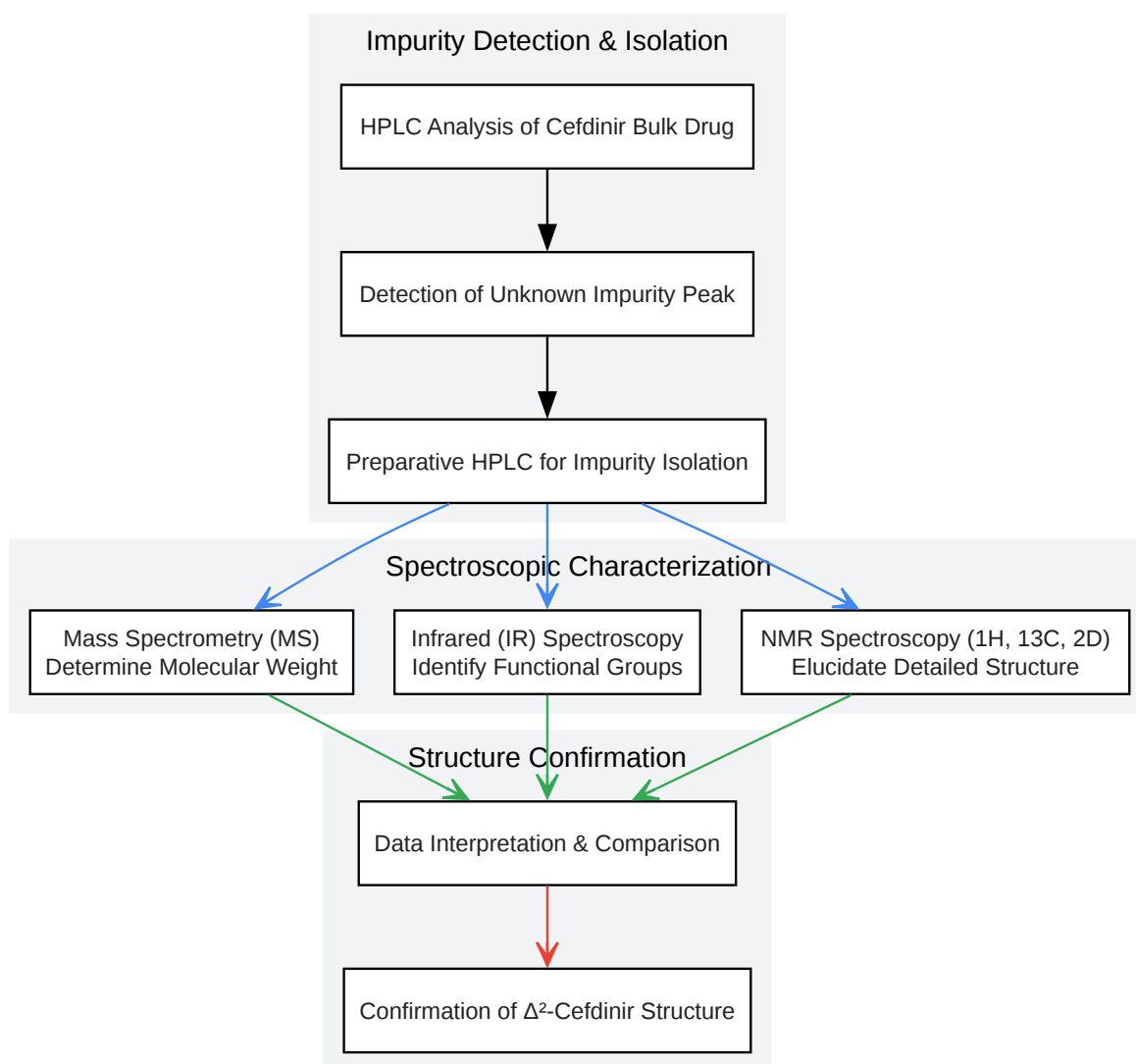
- **Sample Preparation:** The sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a sufficient number of scans to achieve a good signal-to-noise ratio.

## Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation from other components.
- **Instrumentation:** An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.

## Logical Workflow for Impurity Identification

The process of identifying and characterizing an unknown impurity, such as  $\Delta^2$ -Cefdinir, in a drug substance follows a logical progression of analytical techniques.

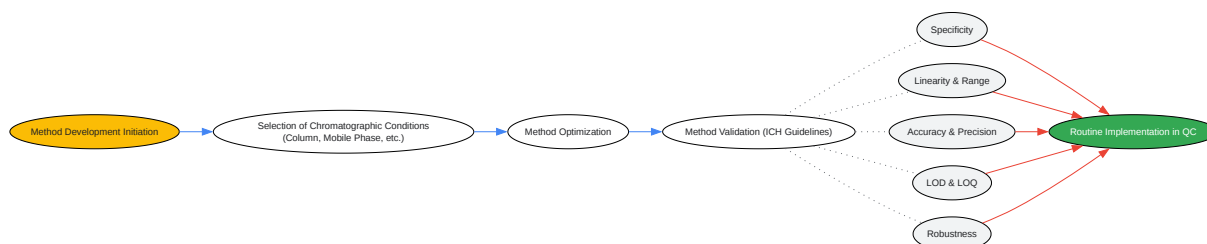


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Caption: Workflow for the identification and characterization of  $\Delta^2$ -Cefdinir.

## Signaling Pathway for Analytical Method Development

The development of a robust analytical method for routine monitoring of  $\Delta^2$ -Cefdinir involves several key stages to ensure the method is accurate, precise, and reliable.



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Caption: Key stages in the development of an analytical method for  $\Delta^2$ -Cefdinir.

In conclusion, while specific spectroscopic data for  $\Delta^2$ -Cefdinir is not readily available in the public domain, its identity as a critical impurity of Cefdinir is well-established. The methodologies for its spectroscopic characterization are standard within the pharmaceutical industry. For quantitative analysis and definitive identification, it is recommended to procure a certified reference standard of  $\Delta^2$ -Cefdinir, which will be accompanied by a comprehensive Certificate of Analysis containing the necessary spectroscopic data.

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## References

- 1. researchgate.net [researchgate.net]

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